5-Amino-2-phenylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-phenylbenzenesulfonic acid is an organic compound with the molecular formula C12H11NO3S. It is a derivative of benzenesulfonic acid, where an amino group and a phenyl group are substituted at the 5th and 2nd positions, respectively. This compound is known for its applications in the synthesis of dyes and pigments, as well as its role in various chemical reactions due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phenylbenzenesulfonic acid typically involves the sulfonation of 2-phenylaniline followed by nitration and subsequent reduction. The reaction conditions often require the use of concentrated sulfuric acid for sulfonation, followed by nitration using a mixture of nitric and sulfuric acids. The nitro compound is then reduced to the amino derivative using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and reaction times to ensure high yields and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-phenylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorosulfonic acid and sulfur trioxide.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds .
Scientific Research Applications
5-Amino-2-phenylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2-phenylbenzenesulfonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenesulfonic acid: Lacks the phenyl group, resulting in different reactivity and applications.
4-Amino-2-phenylbenzenesulfonic acid: The position of the amino group affects its chemical properties and reactivity.
5-Nitro-2-phenylbenzenesulfonic acid: The nitro group introduces different electronic effects compared to the amino group .
Uniqueness
5-Amino-2-phenylbenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
340700-78-9 |
---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
5-amino-2-phenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H11NO3S/c13-10-6-7-11(9-4-2-1-3-5-9)12(8-10)17(14,15)16/h1-8H,13H2,(H,14,15,16) |
InChI Key |
ZOLJXDULZMFOII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.